(R)-3,3-Difluoropropane-1,2-diol
Description
Significance of Fluorine in Organic Molecules for Advanced Materials and Synthesis
The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comnih.govnumberanalytics.comacs.org Fluorine is the most electronegative element, and its small atomic size leads to the formation of very strong and polarized carbon-fluorine (C-F) bonds. numberanalytics.comnih.gov This bond strength contributes to the high thermal stability and chemical inertness of fluorinated compounds. numberanalytics.comnih.gov
The strategic incorporation of fluorine can lead to:
Enhanced Thermal Stability: The strong C-F bond, with a bond dissociation energy of approximately 485 kJ/mol, makes fluorinated materials resistant to high temperatures. numberanalytics.com
Increased Chemical Resistance: Fluorinated compounds are often resistant to attack by oxidants and other chemicals. nih.gov
Modified Physicochemical Properties: Fluorination can alter surface energy, leading to properties like hydrophobicity, and can influence optical and electrical characteristics. numberanalytics.com These modifications are crucial in the development of advanced materials such as high-performance polymers, liquid crystals, and specialized coatings. numberanalytics.comacs.org
In the realm of synthesis, organofluorine chemistry provides access to a wide array of building blocks for creating complex molecules with tailored properties. nih.gov
The Unique Role of Chirality in Difluorinated Building Blocks
Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, particularly in the life sciences and materials science. When combined with the effects of fluorine, chirality in difluorinated building blocks offers a powerful tool for molecular design. The presence of stereogenic centers, especially those bearing fluorine atoms, is crucial for creating molecules with specific three-dimensional arrangements. nih.govpsu.edu
The development of methods for the asymmetric synthesis of organofluorine compounds has been a major focus of research. psu.edu Chiral fluorinated building blocks are sought after for their ability to:
Influence Molecular Recognition: The specific spatial arrangement of atoms in a chiral molecule is critical for its interaction with other chiral entities, such as biological receptors or other components in advanced materials.
Serve as Bioisosteres: Fluorinated groups can act as bioisosteres for other functional groups, like hydroxyl groups. For instance, a vicinal difluoride can be a bioisosteric replacement for a vicinal diol, a common motif in bioactive molecules. nih.gov
Expand Chemical Space: The introduction of chiral, fluorinated moieties provides access to novel molecular architectures with unique properties, expanding the range of possible structures for drug discovery and materials science. nih.gov
Overview of (R)-3,3-Difluoropropane-1,2-diol as a Key Chiral Synthon
This compound, with its defined stereochemistry at the C-2 position and a difluoromethyl group at the C-3 position, is a prime example of a valuable chiral synthon. Its structure is particularly useful for introducing a chiral, fluorinated three-carbon unit into larger molecules.
This compound serves as a versatile starting material in the synthesis of more complex chiral molecules. The vicinal diol functionality allows for a range of chemical transformations, while the difluoromethyl group imparts the characteristic properties associated with fluorination. The synthesis and application of such building blocks are essential for advancing the fields of medicinal chemistry and materials science. d-nb.infonih.gov
Properties of this compound
| Property | Value | Reference |
| CAS Number | 1026908-13-3 | azurewebsites.netbldpharm.comsigmaaldrich.comachemblock.comsynquestlabs.com |
| Molecular Formula | C3H6F2O2 | azurewebsites.netbldpharm.comachemblock.com |
| Molecular Weight | 112.08 g/mol | sigmaaldrich.comachemblock.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | 95% | achemblock.com |
| IUPAC Name | (2R)-3,3-difluoropropane-1,2-diol | sigmaaldrich.comachemblock.com |
| SMILES Code | OCC@@HC(F)F | bldpharm.com |
| InChI Key | JPAVBODQAQRIMW-UWTATZPHSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3,3-difluoropropane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBODQAQRIMW-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for R 3,3 Difluoropropane 1,2 Diol and Analogues
Asymmetric Construction of the Chiral Diol Framework
Creating the chiral diol backbone with the correct stereochemistry is a foundational step in the synthesis of (R)-3,3-Difluoropropane-1,2-diol and its analogues. Various asymmetric strategies have been developed to achieve this, including asymmetric reduction, the use of chiral catalysts, and enantioselective epoxidation followed by ring-opening.
Asymmetric Reduction Strategies
Asymmetric reduction of prochiral ketones is a powerful method for producing chiral alcohols. This strategy can be applied to synthesize chiral diols by reducing diketones or hydroxy ketones. A prominent approach involves the use of chiral catalysts, such as Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidine-based. These catalysts can reduce ketones to alcohols with high enantioselectivity. nih.gov
For the synthesis of 1,3-diols, a two-step process involving an asymmetric aldol (B89426) reaction to create a chiral β-hydroxy ketone, followed by an asymmetric reduction of the ketone functionality, has proven effective. nih.gov For example, chiral 1,3-keto alcohols can be reduced using the (R)-CBS–oxazaborolidine complex to yield chiral 1,3-diols with high enantiomeric purity (>99% ee). nih.gov Another strategy involves the direct, one-pot aldol-reduction of difluoromethyl aryl ketones with aryl aldehydes using potassium tert-butoxide, which stereoselectively yields anti-2,2-difluoropropane-1,3-diols. researchgate.net
Asymmetric transfer hydrogenation, often employing chiral ruthenium complexes with ligands like N-sulfonylated 1,2-diamines, represents another efficient method for the asymmetric reduction of a wide range of ketones to chiral alcohols. ajchem-b.com
Table 1: Asymmetric Reduction Methods for Chiral Diol Synthesis
| Precursor Type | Reagent/Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral 1,3-Keto Alcohols | (R)-CBS-oxazaborolidine | Chiral 1,3-Diols | >99% | nih.gov |
| Difluoromethyl Aryl Ketones + Aldehydes | Potassium tert-butoxide | anti-2,2-Difluoropropane-1,3-diols | N/A (diastereoselective) | researchgate.net |
Chiral Catalyst-Mediated Approaches
Chiral catalysts are instrumental in constructing the diol framework with high stereocontrol directly from simpler starting materials. These methods often involve metal complexes with chiral ligands that orchestrate the formation of new stereocenters.
One such approach is the catalytic asymmetric synthesis of 1,2- and 1,3-diols via C(sp³)–H functionalization, where a diol group is temporarily masked as an acetonide to direct the key reaction step. nih.gov Another powerful technique is the direct catalytic asymmetric aldol reaction. For instance, a heteropolymetallic complex can catalyze the reaction between 2-hydroxyacetophenones and aldehydes to produce anti-α,β-dihydroxy ketones with excellent enantioselectivity, which are precursors to anti-1,2-diols. acs.org
Asymmetric hydrogenation using metal-based catalysts is a widely used method. ajchem-b.com Chiral rhodium complexes, for example, are highly effective for the hydrogenation of functionalized alkenes like α- and β-(acylamino)acrylates, achieving high enantiomeric excesses. ajchem-b.com Similarly, iridium catalysts, enhanced by lanthanide triflates, can be used for the asymmetric hydrogenation of pyrimidines to yield chiral tetrahydropyrimidines. ajchem-b.com
Table 2: Chiral Catalyst Systems for Diol Synthesis
| Reaction Type | Catalyst System | Substrates | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Aldol Reaction | Heteropolymetallic Complex | 2-Hydroxyacetophenones, Aldehydes | anti-α,β-Dihydroxy Ketones | Excellent ee | acs.org |
| Asymmetric Hydrogenation | BridgePhos-Rh Complex | 3-Benzoylaminocoumarins | Chiral 3-Amino Dihydrocoumarins | up to 99.7% ee | ajchem-b.com |
Enantioselective Epoxidation and Subsequent Ring-Opening Reactions
A robust and widely utilized two-step strategy for synthesizing chiral trans-1,2-diols involves the enantioselective epoxidation of an alkene followed by nucleophilic ring-opening of the resulting chiral epoxide. libretexts.orgbuchler-gmbh.comnih.gov
The Sharpless-Katsuki epoxidation is a classic and reliable method for the asymmetric epoxidation of primary and secondary allylic alcohols using a catalyst generated from titanium tetra(isopropoxide) and a chiral diethyl tartrate ligand. wikipedia.org Other effective methods include the use of chiral ketone catalysts for the epoxidation of cis- and terminal olefins acs.org and organocatalysts, such as cinchona alkaloid derivatives, which can furnish chiral epoxides in high yields and enantiomeric excesses. buchler-gmbh.com
Once the chiral epoxide is formed, it can be opened via hydrolysis under either acidic or basic conditions to yield the corresponding trans-1,2-diol. libretexts.orgmasterorganicchemistry.com The ring-opening occurs via an SN2 mechanism, which results in an inversion of stereochemistry at the site of nucleophilic attack. beilstein-journals.orgyoutube.com Under basic conditions, the nucleophile (hydroxide) attacks the less sterically hindered carbon of the epoxide. libretexts.org In contrast, under acidic conditions, the nucleophile (water) typically attacks the more substituted carbon after protonation of the epoxide oxygen. masterorganicchemistry.com This predictable regio- and stereoselectivity makes the epoxidation/ring-opening sequence a versatile tool in asymmetric synthesis. mdpi.comharvard.edu
Introduction of Fluorine Atoms in a Stereocontrolled Manner
The introduction of fluorine, particularly the geminal difluoro group (CF₂), can be accomplished either before or after the establishment of the chiral centers. Key methods for this transformation include electrophilic and nucleophilic fluorination strategies.
Electrophilic Fluorination Methodologies
Electrophilic fluorination involves the use of reagents that deliver a cationic fluorine equivalent ("F⁺") to a nucleophilic substrate. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. acs.orgresearchgate.net These reagents are more stable and easier to handle than molecular fluorine. researchgate.net
Catalytic enantioselective fluorination can be achieved by combining these reagents with a chiral catalyst. For example, chiral metal complexes can be used to catalyze the asymmetric fluorination of β-dicarbonyl compounds, such as β-ketoesters and malonates, to produce α-fluorinated products with high enantioselectivity. acs.org Another approach involves the electrophilic fluorination of silyl (B83357) enol ethers, which can be followed by further transformations. nih.gov A two-directional approach using electrophilic fluorination on a diene derived from a chiral diol has been used to synthesize difluorinated cyclitol analogues. nih.gov
Nucleophilic Deoxyfluorination of Hydroxyl Precursors
Nucleophilic deoxyfluorination is a common and effective method for converting hydroxyl groups into carbon-fluorine bonds. This transformation is particularly useful for synthesizing fluorinated analogues of chiral alcohols and diols. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are widely used for the deoxygenative fluorination of alcohols, aldehydes, and ketones. rsc.orgacs.org The reaction is driven by the formation of a strong sulfur-oxygen bond. acs.org
This method is highly relevant for the synthesis of this compound, where the two hydroxyl groups of a suitable precursor, such as a 1,2,3-triol, could be converted to a difluoromethyl group. A DAST-mediated deoxyfluorination of a 2,3,4-trifluorinated galactopyranoside has been shown to successfully generate a tetrafluorinated product, demonstrating the utility of this approach in polyfluorinated systems. researchgate.net Other reagents for nucleophilic fluorination include alkali metal fluorides (like KF or CsF), which can be effective for SN2 displacement of leaving groups, often with the aid of phase-transfer catalysts or in specialized solvent systems like ionic liquids or tert-alcohols to enhance fluoride (B91410) nucleophilicity. rsc.orgorganic-chemistry.org
Table 3: Common Nucleophilic Deoxyfluorination Reagents
| Reagent Name | Abbreviation | Typical Substrates | Notes | Reference |
|---|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Alcohols, Aldehydes, Ketones | Widely used but can be thermally unstable. | rsc.orgacs.orgresearchgate.net |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Alcohols, Aldehydes, Ketones | More thermally stable alternative to DAST. | acs.org |
| Pyridine-HF | Olah's Reagent | Alcohols, Epoxides | Used for fluorination and ring-opening reactions. | beilstein-journals.org |
Direct Vicinal Difluorination Approaches
Direct vicinal difluorination, the addition of two fluorine atoms across adjacent carbon atoms, presents a conceptually straightforward route to vicinal difluoro compounds. However, the direct addition of elemental fluorine (F₂) is often too reactive and non-selective for complex organic molecules. dur.ac.uk Consequently, significant research has focused on developing safer and more selective electrophilic fluorinating reagents.
While methods for the stereoselective introduction of a C-F group are numerous, the synthesis of vicinal difluorides often relies on multi-step sequences, such as epoxide opening followed by deoxyfluorination. beilstein-journals.org For instance, the synthesis of anti-2,3-difluorobutane-1,4-diol was achieved through the opening of an epoxide with a fluoride source, followed by a deoxyfluorination step using DAST (diethylaminosulfur trifluoride). beilstein-journals.org This highlights an indirect approach to achieving vicinal difluorination.
The development of reagents and methods for direct, selective vicinal difluorination of alkenes is an ongoing area of research. These methods often involve hypervalent iodine reagents or transition-metal catalysis. The challenge lies in controlling both the regio- and stereoselectivity of the fluorine addition. The vicinal difluoro motif is of significant interest as it can influence the conformational properties of molecules due to the fluorine gauche effect. beilstein-journals.orgresearchgate.net
Recent advancements have explored various strategies for fluorination. For example, high-valent metal and hypervalent iodine-mediated fluorination have been investigated to achieve both geminal and vicinal difluorination from alkene starting materials. bris.ac.uk While the direct vicinal difluorination of a suitable precursor to yield this compound is not explicitly detailed in the provided literature, the general strategies for creating vicinal difluoroalkanes are pertinent. researchgate.net The development of such a direct method would represent a significant improvement in synthetic efficiency.
Novel Synthetic Routes and Process Innovations
One-Pot Stereoselective Processes
One-pot multi-component reactions represent a highly efficient strategy for synthesizing complex molecules like fluorinated diols from simple precursors in a single reaction vessel, minimizing waste and purification steps. google.com These processes are particularly valuable for constructing molecules with multiple stereocenters. For instance, a three-component synthetic tactic using an ambiphilic linchpin has been developed for the divergent construction of organodifluorine compounds. google.com This method involves the d-nb.inforesearchgate.net-addition of an organolithium reagent to a β-difluoromethylene silyl aldehyde, followed by a d-nb.infobioengineer.org-Brook rearrangement and subsequent capture by an electrophile. google.com
While a specific one-pot synthesis for this compound is not detailed, related methodologies for synthesizing other complex fluorinated molecules suggest its feasibility. For example, a highly enantioselective two-step, one-pot synthesis of fluorinated Cα-tetrasubstituted amino nitriles has been designed starting from α-fluoroalkyl α-aryl ketones. researchgate.net Similarly, stereoselective one-pot, three-component syntheses have been developed for other functionalized heterocycles, such as 4-amidotetrahydropyrans, demonstrating the power of this approach to control stereochemistry. nih.govresearchgate.net
Hydroformylation in the Synthesis of Fluorinated Diol Precursors
Hydroformylation, or the oxo process, is a powerful industrial method for converting alkenes into aldehydes by adding a formyl group and a hydrogen atom across the double bond. wikipedia.org This reaction is pivotal for producing precursors to alcohols, including fluorinated diols. The hydroformylation of fluorinated alkenes provides an efficient pathway to fluorinated aldehydes, which can then be reduced to the corresponding alcohols. d-nb.inforesearchgate.net
The presence of fluorine substituents in the alkene substrate significantly influences the catalyst's activity and the reaction's regio- and stereoselectivity. d-nb.inforesearchgate.net For example, the hydroformylation of 1,1-difluoroethene is noted to be significantly slower than that of ethylene. d-nb.info Rhodium-based catalysts are often preferred over cobalt due to their higher activity and selectivity under milder conditions. d-nb.info With a Co₂(CO)₈ catalyst under harsh conditions, the hydroformylation of 1,1-difluoroethylene mainly yields 3,3-difluoro-1-propanol, the hydrogenation product of the intermediate aldehyde. d-nb.info
Asymmetric hydroformylation, using chiral ligands, allows for the synthesis of chiral aldehydes from prochiral alkenes, which is a key step toward producing enantiomerically pure diols like this compound. wikipedia.orgsioc-journal.cn Significant progress has been made in developing new chiral ligands to achieve high enantioselectivity for various alkenes. sioc-journal.cn For instance, employing a rhodium(I) catalyst with chiral phosphine (B1218219) ligands like DuanPhos has shown good regio- and enantioselectivity in the hydroformylation of 3,3,3-trifluoroprop-1-en-2-yl acetate. d-nb.info
The table below summarizes findings from the hydroformylation of a fluorinated alkene, illustrating the influence of reaction conditions on the outcome.
| Catalyst System | Substrate | Conditions | Product(s) | Conversion/Yield | Reference |
| Co₂(CO)₈ | 1,1-Difluoroethylene | 180 atm syngas, 120–140 °C | 3,3-Difluoro-1-propanol, 3,3-Difluoropropanal (hydrate) | 49% conversion | d-nb.info |
| [Rh(acac)(CO)₂] / P(4-OMe-Ph)₃ | 1,1-Difluoroethene | 50/1/10 substrate/Rh/ligand ratio | 3,3-Difluoropropane-1,1-diol (hydrated aldehyde) | 10% conversion | d-nb.info |
This table is generated based on the data provided in the text for illustrative purposes.
Sustainable and Green Chemistry Considerations in Synthesis
The synthesis of organofluorine compounds is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by using safer reagents, minimizing waste, and employing more efficient processes. rsc.org Traditional fluorination methods often rely on hazardous reagents like elemental fluorine or hydrogen fluoride, creating significant safety and handling challenges. nih.gov
Recent innovations focus on developing more sustainable alternatives. One promising area is the use of electrochemical fluorination (ECF), which can introduce fluorine atoms under mild conditions, avoiding harsh chemical oxidants. bioengineer.orgacs.org The development of stable and easy-to-handle fluorinating agents, such as those derived from common fluoride salts through simple ion exchange, represents a significant step forward in green fluorination chemistry. bioengineer.org These methods reduce the need for hazardous solvents and complex purification protocols. bioengineer.org
The use of fluorinated solvents, such as fluorinated alcohols like hexafluoroisopropanol (HFIP), can also contribute to greener synthetic routes. acs.org These solvents can play a dual role, acting as both the reaction medium and a reagent, and can enable reactions that are otherwise difficult to perform, often reducing the need for pre-functionalized starting materials. acs.org
Furthermore, the principles of atom economy are advanced through one-pot syntheses and catalytic processes that minimize byproducts. nih.govacs.org Photoredox catalysis has emerged as a powerful tool, enabling the use of readily available fluorinated acids and anhydrides as fluoroalkyl sources under mild conditions. nih.gov The use of renewable resources and energy sources is also a key aspect of green chemistry. For example, the use of concentrated solar radiation as an energy source and natural catalysts like lemon juice has been explored for synthesizing other classes of organic compounds, highlighting a potential future direction for fluorochemical synthesis. nih.gov
Key Green Chemistry Approaches in Fluorination:
Safer Reagents: Development of stable, non-hazardous fluorinating agents from common salts. bioengineer.org
Alternative Energy Sources: Use of electrochemistry and photoredox catalysis to drive reactions under mild conditions. bioengineer.orgnih.gov
Sustainable Solvents: Employing fluorinated alcohols that can serve dual roles as solvent and reagent. acs.org
Atom Economy: Designing one-pot and catalytic processes to minimize waste. acs.org
Renewable Resources: Exploring the use of bio-derived starting materials and natural catalysts. nih.govmdpi.com
Stereochemical Aspects and Conformational Analysis of R 3,3 Difluoropropane 1,2 Diol
Absolute Configuration Determination and Stereochemical Assignment
The unambiguous determination of the absolute configuration of a chiral molecule is fundamental to understanding its properties and interactions. For (R)-3,3-Difluoropropane-1,2-diol, the stereochemical assignment is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org According to the CIP system, the four substituents attached to the chiral center (C2) are prioritized based on their atomic number. libretexts.org In this case, the hydroxyl group (-OH) receives the highest priority, followed by the difluoromethyl group (-CF2H), the hydroxymethyl group (-CH2OH), and finally the hydrogen atom (-H). With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority of the remaining groups traces a counter-clockwise circle, which would typically denote an S configuration. However, due to the specific IUPAC nomenclature for this compound, the designation is this compound. achemblock.com
Experimentally, the absolute configuration of chiral molecules like this compound can be determined using several techniques. X-ray crystallography of a single crystal of the compound or a suitable crystalline derivative provides a definitive assignment of the absolute stereochemistry. libretexts.org Another powerful method is the use of chiral derivatizing agents, such as Mosher's acid, to form diastereomeric esters. google.comnsf.gov The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration of the original alcohol. nsf.govresearchgate.net Additionally, chiroptical methods like circular dichroism (CD) spectroscopy can be employed, often in conjunction with quantum chemical calculations, to correlate the experimental spectrum with the calculated spectrum of a known configuration. rsc.org
Diastereoselectivity in Synthesis and Transformations
The synthesis of this compound and related fluorinated compounds often involves diastereoselective reactions, where one diastereomer is formed in preference to another. The stereochemical outcome of these reactions is influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions.
One common strategy for introducing the difluoromethylene group involves the nucleophilic addition of a difluoromethyl anion equivalent to a chiral electrophile. For instance, the addition of an organolithium reagent to a β-difluoromethylene silyl (B83357) aldehyde has been shown to proceed with high diastereoselectivity, governed by the Felkin-Anh model. google.comnsf.govnih.gov This model predicts the preferred trajectory of the nucleophile's approach to the carbonyl group, leading to the formation of a specific diastereomer. In one study, the reaction of n-BuLi with a chiral β-difluoromethylene silyl aldehyde yielded alcohols with a diastereomeric ratio of 9:1. nih.gov
Furthermore, transformations involving the hydroxyl groups of this compound can also exhibit diastereoselectivity. For example, the protection of the diol as a cyclic acetal (B89532) or ketal can lead to the formation of diastereomers if the protecting group itself is chiral or if the reaction conditions favor a particular stereochemical outcome. The relative stereochemistry of the substituents on the newly formed ring will be influenced by the conformational preferences of the starting diol and the transition state of the reaction.
The diastereoselectivity in the synthesis of related vicinal difluoro compounds has also been extensively studied. For instance, the opening of epoxides with fluoride (B91410) sources can proceed with high diastereoselectivity, often favoring an anti-addition pathway. d-nb.info The choice of the fluorinating agent, such as Olah's reagent (HF·py) or triethylamine (B128534) trihydrofluoride (Et3N·3HF), can significantly impact the diastereomeric ratio of the resulting fluorohydrin. d-nb.info Similarly, the reduction of α-fluoroketones can be controlled to produce either the syn- or anti-fluorohydrin diastereomer with high selectivity.
Below is a table summarizing the diastereoselectivity in the synthesis of related fluorinated compounds:
| Reaction | Substrate | Reagent/Conditions | Product | Diastereomeric Ratio (dr) | Reference |
| Nucleophilic Addition | Chiral β-difluoromethylene silyl aldehyde | n-BuLi | Diastereomeric alcohols | 9:1 | nih.gov |
| Epoxide Opening | cis-2,3-dibenzyloxy-1,4-butanediol epoxide | Et3N·3HF | Fluorohydrin | High diastereoselectivity | d-nb.info |
| Aldol (B89426) Reaction | Difluoromethyl aryl ketones and aryl aldehydes | t-BuOK | anti-2,2-difluoro-1,3-diols | High diastereoselectivity | researchgate.net |
| Nucleophilic Addition | 5α-cholestan-3-one | PhSO₂CF₂⁻ | Axial and equatorial addition products | 9:5 | cas.cn |
Conformational Preferences and Dynamics
The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. The relative energies of these conformers are determined by a combination of steric and electronic effects, including the gauche effect of vicinal fluorine atoms and intramolecular hydrogen bonding.
The Vicinal Difluorine Gauche Effect
While this compound contains a gem-difluoro group, the principles of the gauche effect observed in vicinal difluoro compounds are relevant to understanding its conformational behavior. The gauche effect is the tendency of vicinal electronegative substituents, such as fluorine, to adopt a gauche conformation (a 60° dihedral angle) rather than an anti conformation (a 180° dihedral angle). nih.govresearchgate.net This preference is attributed to a stabilizing hyperconjugative interaction between the C-H or C-C σ bonding orbital and the C-F σ* antibonding orbital.
Intramolecular Hydrogen Bonding Influences
The presence of two hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds. An intramolecular hydrogen bond can form between the hydrogen atom of one hydroxyl group and the oxygen atom of the other, or between a hydroxyl hydrogen and one of the fluorine atoms. These interactions can significantly stabilize certain conformations.
The strength of an intramolecular hydrogen bond is dependent on the distance and orientation between the donor and acceptor groups, which is dictated by the conformational flexibility of the molecule. ustc.edu.cn In diols, the formation of an intramolecular hydrogen bond often favors a gauche arrangement of the hydroxyl groups. researchgate.net The presence of fluorine atoms can further influence these hydrogen bonding patterns through electrostatic interactions. Computational studies are often employed to explore the potential intramolecular hydrogen bonding networks and their impact on the conformational landscape.
Computational Approaches to Conformational Space Exploration
Computational chemistry provides powerful tools for exploring the conformational space of molecules like this compound. Methods such as Density Functional Theory (DFT) are used to calculate the energies of different conformers and identify the most stable structures. researchgate.netbris.ac.uk These calculations can account for the subtle electronic effects that govern conformational preferences, including the gauche effect and hydrogen bonding.
Below is a table summarizing computational methods used in the conformational analysis of related fluorinated and diol compounds:
| Compound Type | Computational Method | Investigated Properties | Reference |
| 1,3-Difluorinated Alkanes | DFT | Conformational energies, J-couplings | acs.org |
| Butanediol Isomers | DFT (Becke3LYP/6-311++G**) | Conformational analysis, enthalpies of formation | researchgate.net |
| Flexible Organic Molecules | DFT | Ensemble-averaged chemical shifts, J-couplings, distances | bris.ac.uk |
| Aromatic Fluoro Compounds | G4 | Heats of formation, conformational averaging | mdpi.com |
Chemical Transformations and Derivatization Strategies
Reactivity of the Hydroxyl Groups in (R)-3,3-Difluoropropane-1,2-diol
The presence of two hydroxyl groups in this compound offers multiple avenues for synthetic manipulation. The reactivity of these groups can be finely tuned to achieve selective derivatization, oxidation, or reduction, expanding the compound's utility in the synthesis of complex molecules.
The selective protection of one hydroxyl group over the other is a crucial strategy for employing this compound in multi-step syntheses. This allows for the sequential introduction of different functionalities. Common protecting groups for hydroxyls include ethers and esters. uchicago.eduuwindsor.cahighfine.com
Ester Protecting Groups: Acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) are economical and effective choices for protecting hydroxyl groups. highfine.com
Ether Protecting Groups: Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), are widely used due to their ease of formation and selective removal using fluoride (B91410) ion sources. masterorganicchemistry.comharvard.edu For diols, cyclic acetals and ketals like benzylidene acetals and acetonides are common. uchicago.eduhighfine.comharvard.edu In general, acetonide formation is preferred for 1,2-diols, while benzylidene acetals show a preference for 1,3-diols. harvard.edu
A notable example of selective derivatization is the chemoselective protection of the primary hydroxyl group of this compound with tert-butyldimethylsilyl chloride to yield (R)-3-((tert-butyldimethylsilyl)oxy)-1,1-difluoropropan-2-ol. epo.org This intermediate allows for further reactions at the secondary hydroxyl group.
Table 1: Common Protecting Groups for Diols
| Protecting Group | Formation Reagents | Cleavage Conditions | Reference |
| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst | Acidic conditions | highfine.com |
| Benzylidene Acetal (B89532) | Benzaldehyde/ZnCl₂ or H+, PhCH(OMe)₂/TsOH/DMF | Acidic conditions, hydrogenolysis | highfine.com |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, base | Fluoride ion source (e.g., TBAF) | masterorganicchemistry.com |
Oxidation and Reduction Pathways
The hydroxyl groups of this compound can undergo oxidation to form corresponding carbonyl compounds or be subjected to reduction. The oxidation of diols can lead to the formation of α-hydroxy ketones or dicarbonyl compounds, depending on the reaction conditions and the oxidizing agent used. The Baeyer-Villiger oxidation of α,β-dihydroxy ketones, which can be formed from diols, provides a pathway to α,β-dihydroxy esters. acs.org
In the context of fluorinated compounds, the introduction of fluorine atoms can influence the metabolic stability of adjacent functional groups. For instance, the 9α-fluorine substitution in corticosteroids significantly reduces the oxidation of the 11β-hydroxyl group, thereby increasing the biological activity of the compound. annualreviews.org While direct oxidation/reduction studies on this compound are not extensively detailed in the provided results, the general principles of alcohol oxidation and reduction are applicable.
Transformations Involving the C-F Bond and Fluorinated Moiety
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally inert. annualreviews.org However, under specific conditions, the C-F bond and the difluorinated moiety can participate in various transformations.
While this compound itself is not a direct reagent for nucleophilic fluoromethylation, related difluoromethyl compounds are. For example, difluoromethyl phenyl sulfone can act as a difluoromethylene dianion equivalent. google.com This allows for the coupling of two electrophiles to create new difluoromethylenated products. google.com The difluoromethyl group (CF₂H) is considered a bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor. dokumen.pub
Cleavage of the robust C-F bond is challenging but can be achieved under specific conditions, such as through visible-light-mediated photoredox catalysis. rsc.orgsioc-journal.cn This allows for the selective cleavage of a single C-F bond in a trifluoromethyl group to yield difluorinated compounds. rsc.org
Rearrangement reactions involving fluorinated compounds are also known. These reactions can involve the migration of an atom or group, often leading to a more stable carbocation intermediate. mvpsvktcollege.ac.inberhamporegirlscollege.ac.inwikipedia.org For instance, the thermal rearrangement of gem-difluorocyclopropanes is initiated by the homolytic cleavage of the C-C bond opposite to the fluorine atoms. beilstein-journals.org
Application as a Chiral Building Block in Advanced Organic Synthesis
The chirality of this compound makes it a valuable building block for the synthesis of enantiomerically pure complex molecules. achemblock.com Its derivatives have been utilized in the synthesis of various biologically active compounds.
For example, this compound is a precursor in the synthesis of (S)-4-(difluoromethyl)oxazolidin-2-one. epo.org The synthesis involves selective protection of the primary hydroxyl group, conversion to an amino group, and subsequent cyclization. epo.org This highlights the utility of this compound in constructing complex heterocyclic structures.
The incorporation of the difluoromethyl group can significantly impact the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which is a key consideration in drug design. researchgate.netacs.org The ability to introduce this motif stereoselectively using chiral building blocks like this compound is therefore of great importance in medicinal chemistry.
Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like (R)-3,3-difluoropropane-1,2-diol, the presence of the fluorine atoms provides an additional NMR-active nucleus, ¹⁹F, which offers unique advantages for analysis.
Application of ¹⁹F NMR for Chiral Analysis and Diastereomeric Discrimination
¹⁹F NMR spectroscopy is a powerful technique for chiral analysis due to its high sensitivity, wide chemical shift range, and the absence of background signals in most organic samples. researchgate.net For chiral molecules like this compound, direct ¹⁹F NMR analysis of a racemic mixture will not show separate signals for the enantiomers. However, the enantiomers can be distinguished by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA).
A common strategy for chiral diols involves derivatization with a chiral acid or a related compound. For instance, reacting a racemic mixture of 3,3-difluoropropane-1,2-diol (B12097696) with a single enantiomer of a chiral acid would produce a mixture of diastereomeric esters. These diastereomers, having different physical properties, will exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric excess (ee) of the original diol. nih.gov
Another approach involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This induces a chemical shift difference (Δδ) between the ¹⁹F signals of the two enantiomers, enabling their quantification without covalent modification.
The process of diastereomeric discrimination using a CDA is illustrated below:
| Reactants | Products | Analysis |
| This compound + (R)-Chiral Acid | (R,R)-Diastereomer | A single peak in the ¹⁹F NMR spectrum. |
| (S)-3,3-difluoropropane-1,2-diol + (R)-Chiral Acid | (S,R)-Diastereomer | A single peak at a different chemical shift from the (R,R)-diastereomer. |
| Racemic diol + (R)-Chiral Acid | Mixture of (R,R) and (S,R) diastereomers | Two distinct peaks in the ¹⁹F NMR spectrum, the integration of which allows for ee determination. |
This is a representative table illustrating the principle. Actual chemical shifts depend on the specific CDA and solvent used.
¹H and ¹³C NMR for Structural Characterization and Conformational Studies
¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon skeleton and proton environment of this compound. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide detailed information about the connectivity and local electronic environment of each atom.
In this compound, the protons and carbons near the electronegative fluorine and oxygen atoms are expected to be deshielded and resonate at a lower field (higher ppm). The geminal difluoro group (CF₂) will significantly influence the chemical shifts of adjacent nuclei. Furthermore, the coupling between protons and fluorine atoms (²JHF, ³JHF) provides valuable structural information.
Representative NMR Data for this compound:
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings |
| C1 (-CH₂OH) | ~3.6 - 3.8 | ~65 | ³JHF |
| C2 (-CHOH) | ~3.9 - 4.1 | ~72 | ²JHF |
| C3 (-CHF₂) | ~5.8 - 6.2 (triplet) | ~115 (triplet) | ¹JCF, ²JHF |
Note: The values presented are estimates based on typical chemical shifts for similar functional groups and are subject to variation based on solvent and experimental conditions. The multiplicity of the C3 signal is due to coupling with the two fluorine atoms.
Conformational studies of related molecules like 1,3-difluoropropane (B1362545) have shown that the conformational preferences are significantly influenced by the solvent polarity. acs.orgnih.gov The gauche and anti conformations around the C-C bonds can be studied by analyzing the vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants, often in conjunction with computational modeling. bris.ac.uk The magnitude of these coupling constants is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.
Advanced NMR Techniques for Stereochemical Assignment (e.g., NOE)
While standard 1D NMR is excellent for structural confirmation, 2D NMR techniques are often necessary for unambiguous stereochemical assignments. The Nuclear Overhauser Effect (NOE) is a particularly powerful tool for determining the spatial proximity of atoms. NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space.
For this compound, NOE spectroscopy can be used to confirm the relative stereochemistry of substituents. For instance, irradiation of the proton at C2 would result in an NOE enhancement for protons that are close in space. In a specific conformation, this can help to distinguish between different spatial arrangements of the substituents. NOE measurements have been successfully used to confirm the assignment of prochiral methylene (B1212753) protons in structurally related fluorinated alcohols. researchgate.net
Chiral Optical Methods (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. psu.edu This technique is highly sensitive to the stereochemistry of a molecule.
For a molecule like this compound, the inherent chromophores (hydroxyl groups) absorb in the far-UV region, which can make direct CD analysis challenging. A more powerful and widely used approach is exciton-coupled circular dichroism (ECCD). msu.edu This method involves the chemical derivatization of the diol with a chromophoric group, such as a benzoate (B1203000) or a porphyrin-based tweezer molecule.
In the ECCD method, the two chromophores introduced onto the diol scaffold are held in a chiral orientation. The through-space electronic interaction (exciton coupling) between these chromophores results in a characteristic bisignate (two-branched) CD signal, known as a Cotton effect. The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral centers. msu.edu For 1,2-diols, this technique is a reliable method for determining the absolute stereochemistry.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the properties of molecules. fluorine1.ru By solving the Kohn-Sham equations, DFT can accurately model the electronic structure of a molecule, providing valuable information about its geometry and electronic characteristics. nih.gov For (R)-3,3-Difluoropropane-1,2-diol, DFT calculations are instrumental in determining its most stable three-dimensional structure.
Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. For fluorinated compounds, the introduction of fluorine atoms tends to lower the energy of the molecular orbitals. nih.gov
Table 1: Representative Calculated Geometrical Parameters for this compound
| Parameter | Value |
| C1-C2 Bond Length (Å) | 1.53 |
| C2-C3 Bond Length (Å) | 1.54 |
| C3-F1 Bond Length (Å) | 1.35 |
| C3-F2 Bond Length (Å) | 1.35 |
| C1-O1 Bond Length (Å) | 1.43 |
| C2-O2 Bond Length (Å) | 1.43 |
| ∠C1-C2-C3 Bond Angle (°) | 112.5 |
| ∠F1-C3-F2 Bond Angle (°) | 109.5 |
| ∠O1-C1-C2-O2 Dihedral Angle (°) | 60.0 (gauche) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar fluorinated diols as predicted by DFT calculations. Actual values would be obtained from specific calculations on this compound.
Molecular Dynamics and Conformational Search Algorithms
The flexibility of the carbon-carbon single bonds in this compound allows it to adopt various conformations. Understanding the conformational landscape is crucial as different conformers can exhibit distinct properties and reactivity. Molecular dynamics (MD) simulations and conformational search algorithms are powerful computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers.
MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This approach can reveal the dynamic behavior of the molecule, including conformational transitions and intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups. For fluorinated diols, MD simulations can also shed light on the interactions with solvent molecules, which is particularly important for understanding their behavior in solution. acs.org
Conformational search algorithms, such as Monte Carlo methods, systematically explore the rotational degrees of freedom of the molecule to identify low-energy conformations. The relative energies of these conformers can then be calculated using higher-level quantum mechanical methods, such as DFT. For related molecules like 1,3-difluoropropane (B1362545), it has been shown that the gauche conformation is significantly populated. nih.gov A similar preference for a gauche arrangement of the hydroxyl groups in this compound can be anticipated due to the potential for intramolecular hydrogen bonding.
Table 2: Relative Energies of Potential Conformers of this compound
| Conformer (O1-C1-C2-O2 Dihedral) | Relative Energy (kcal/mol) |
| Gauche (~60°) | 0.00 |
| Anti (~180°) | 1.5 - 2.5 |
| Eclipsed (~0°) | > 5.0 |
Note: This table presents hypothetical relative energies for different conformers of this compound based on general principles of conformational analysis of diols. The gauche conformer is often stabilized by intramolecular hydrogen bonding.
Mechanistic Insights from Computational Modeling of Reactions
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information provides a detailed understanding of the reaction pathway and can help in predicting reaction outcomes and designing more efficient synthetic routes.
For this compound, computational modeling could be used to study a variety of reactions, such as oxidation of the hydroxyl groups, nucleophilic substitution at the carbon atoms, or reactions involving the fluorine atoms. For instance, the mechanism of a ring-opening reaction of an epoxide with a carbon nucleophile has been shown to be influenced by fluorinated alcohol solvents, which can be studied using DFT. arkat-usa.org
Theoretical studies on the reactions of other fluorinated alcohols have demonstrated the utility of computational methods in elucidating complex reaction mechanisms. nih.govbohrium.com For example, DFT calculations can be employed to model the transition state of a reaction, providing insights into the bond-breaking and bond-forming processes. The calculated activation energy can then be used to estimate the reaction rate.
Table 3: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction Type | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| Oxidation of primary alcohol | Dehydrogenation | 25 - 35 |
| Nucleophilic substitution at C1 | SN2 | 20 - 30 |
| Dehydration | E1cb-like | 30 - 40 |
Note: The activation energies in this table are illustrative and would depend on the specific reagents and reaction conditions. These values represent plausible ranges for the indicated reaction types based on computational studies of similar alcohols.
Applications in Materials Science and Advanced Chemical Synthesis
Utilization in the Development of Specialty Polymers
The incorporation of fluorine into polymers is a well-established strategy to enhance material properties. Fluorinated polymers often exhibit superior thermal stability, chemical resistance, and unique surface characteristics.
(R)-3,3-Difluoropropane-1,2-diol serves as a crucial monomer in the synthesis of fluorinated polyurethanes (FPUs). Polyurethanes are generally synthesized through the reaction of a diol with a diisocyanate. By using this fluorinated diol, the resulting polymer chain incorporates difluoro groups, which impart a range of desirable properties. mdpi.com
Table 1: Enhanced Properties of Fluorinated Polyurethanes Derived from this compound
| Property | Enhancement Provided by Fluorination |
| Thermal Stability | Increased resistance to heat-induced degradation. mdpi.com |
| Chemical Resistance | Improved stability against acids, alkalis, and organic solvents. mdpi.com |
| Surface Properties | Lower surface energy, leading to hydrophobicity and oleophobicity. |
| Mechanical Properties | Maintained or improved mechanical strength and flexibility. mdpi.com |
Incorporation into Liquid Crystal Systems
This compound is a valuable building block for chiral dopants used in ferroelectric liquid crystal (FLC) displays. tandfonline.combohrium.com The chirality of the molecule is essential for inducing the formation of chiral smectic or nematic phases, which are the basis for the fast switching speeds in FLC devices. acs.orgresearchgate.net
When used as a chiral dopant, the molecule's structure, particularly the presence of fluorine atoms directly attached to the chiral center, can lead to a large spontaneous polarization (Ps). tandfonline.comtandfonline.com This high Ps value, combined with low rotational viscosity, contributes to a rapid electro-optic response. The difluoromethyl group influences the dielectric anisotropy and other physical properties of the liquid crystal mixture, making it a key component in the design of advanced display technologies. tandfonline.combohrium.com
Role as a Chiral Auxiliary or Ligand Precursor
In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com this compound, with its defined stereocenter, is an excellent starting point for the synthesis of chiral auxiliaries and ligands for metal-catalyzed reactions. sci-hub.sebeilstein-journals.org
The two hydroxyl groups of the diol can be readily functionalized to create bidentate ligands, such as chiral diphosphines. These ligands can then be complexed with transition metals to form catalysts for asymmetric reactions like hydrogenation or carbon-carbon bond formation. diva-portal.orgscholaris.ca The presence of the difluoro group can electronically modify the resulting catalyst, influencing its reactivity and the enantioselectivity of the reaction it catalyzes. rsc.org This electronic effect can lead to more compact transition states and enhanced asymmetric induction. rsc.org
Precursor for Complex Fluorinated Organic Molecules (e.g., Vitamin D Analogues)
The strategic introduction of fluorine into bioactive molecules is a common method to enhance their metabolic stability and therapeutic efficacy. bohrium.comnih.gov this compound serves as a key chiral building block for the synthesis of complex fluorinated molecules, including analogues of Vitamin D. nih.govalfa-chemistry.com
Fluorinated Vitamin D3 analogues are designed to have increased potency and a longer biological half-life by blocking sites of metabolic oxidation. nih.govmdpi.comnih.gov For instance, the A-ring of Vitamin D is a common target for modification. This compound can be chemically transformed into a fluorinated A-ring synthon, which is then coupled with the CD-ring portion to complete the total synthesis of the Vitamin D analogue. nih.gov This approach allows for precise control over the placement of the fluorine atoms and the stereochemistry of the final product, which is critical for its biological activity. researchgate.net
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape for (R)-3,3-difluoropropane-1,2-diol is primarily centered on its role as a chiral building block in organic synthesis. Chiral molecules, which are non-superimposable on their mirror images, are crucial in the development of pharmaceuticals and advanced materials. The presence of the difluoromethyl group and two hydroxyl groups provides multiple points for chemical modification, making it a versatile precursor for more complex molecules.
Fluorinated diols, in general, are recognized for their ability to impart unique properties to polymers and coatings, such as enhanced durability and resistance to chemical and thermal degradation exfluor.com. The introduction of fluorine is a common strategy to optimize the properties of various materials nih.gov. While much of the available literature discusses fluorinated diols as a class, specific research focusing solely on the (R)-enantiomer of 3,3-difluoropropane-1,2-diol (B12097696) is more niche. However, its structural motifs are found in various contexts within synthetic chemistry. For instance, the broader class of 1,2-diols is fundamental in the synthesis of various organic compounds, including pharmaceuticals and natural products.
Emerging Methodologies and Synthetic Challenges
The synthesis of chiral fluorinated compounds like this compound presents unique challenges. The stereoselective introduction of fluorine atoms and hydroxyl groups requires precise control over reaction conditions.
Emerging Methodologies: Recent advancements in catalytic fluorination are providing new avenues for the synthesis of such molecules mdpi.com. These methods often employ transition metal catalysts, organocatalysts, or photoredox catalysis to achieve high selectivity mdpi.com. For the synthesis of chiral diols, methods starting from chiral precursors like (R)-epichlorohydrin have been established for related non-fluorinated analogs, which could potentially be adapted for fluorinated versions . The development of novel fluorinated building blocks is an area of active interest, with strategies often involving epoxide opening and deoxyfluorination nih.gov.
Potential for Further Development in Materials and Catalysis
The unique structural features of this compound suggest considerable potential for its application in materials science and catalysis.
Materials Science: Fluorinated diols are utilized in the synthesis of high-performance polymers, such as fluorinated polyurethanes (FPUs) nih.gov. These materials exhibit desirable properties like low surface energy, excellent thermal stability, and chemical resistance nih.gov. The incorporation of this compound into polymer backbones could lead to the development of advanced coatings, textiles, and materials for specialized applications in aerospace and biomedicine exfluor.comnih.gov. The chirality of the molecule could also be exploited to create polymers with specific optical or recognition properties. Fluorine-containing polymers are widely used for applications such as water-proofing and non-stick coatings man.ac.uk.
Catalysis: Chiral diols are valuable ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. The difluoromethyl group in this compound can influence the electronic properties and steric environment of a metal center when the diol is used as a ligand. This could lead to the development of novel catalysts with enhanced selectivity and activity for a variety of chemical transformations. Furthermore, the diol itself can be a substrate for catalytic reactions, such as the protection of the hydroxyl groups via acetalization, which is a key strategy in multi-step organic syntheses mdpi.com.
Q & A
Q. What are the recommended analytical techniques for quantifying (R)-3,3-Difluoropropane-1,2-diol in complex biological matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with derivatization is a robust approach, as demonstrated for structurally similar diols like 3-MCPD. For fluorinated analogs, pre-column derivatization using silylation reagents (e.g., BSTFA) enhances volatility and detection sensitivity. Optimization of ionization parameters (e.g., electron impact vs. chemical ionization) is critical for distinguishing fluorine-specific fragmentation patterns . Chiral chromatography columns (e.g., β-cyclodextrin phases) should be employed to resolve enantiomeric impurities.
Q. How is stereochemical purity validated during the synthesis of this compound?
Methodological Answer: Stereochemical integrity can be confirmed via polarimetry and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR is highly sensitive to fluorine’s stereoelectronic environment, enabling differentiation of diastereomers. Additionally, chiral derivatization agents (e.g., Mosher’s acid chloride) can convert enantiomers into diastereomers for resolved GC or HPLC analysis. X-ray crystallography of intermediates (e.g., boronate esters) provides definitive stereochemical assignments .
Advanced Research Questions
Q. What molecular docking strategies are suitable for studying interactions between this compound and viral spike proteins?
Methodological Answer: Docking studies should prioritize fluorine’s electronegativity and hydrogen-bonding potential. For SARS-CoV-2 spike protein analogs, AutoDock Vina or Schrödinger Glide can model interactions with key residues (e.g., Asp, Ser, or Tyr). Fluorine’s van der Waals radius (1.47 Å) must be parameterized accurately to avoid steric clashes. Binding energy calculations should account for fluorine’s inductive effects on adjacent hydroxyl groups, which may alter ligand-protein hydrogen-bond networks .
Q. How do stereochemical differences impact the metabolic pathways of fluorinated propanediol derivatives?
Methodological Answer: In vivo studies on (R)-3-Bromopropane-1,2-diol revealed stereospecific renal effects (e.g., diuresis and glucosuria in rats), suggesting enantiomer-specific enzyme interactions. For fluorinated analogs, isotope tracing (e.g., -labeling) can track metabolic fate. Comparative studies using (R)- and (S)-enantiomers in hepatocyte models (e.g., CYP450 assays) are critical to identify stereospecific oxidation products (e.g., fluorolactates or fluoropyruvates) .
Q. How should researchers reconcile contradictory data on the environmental persistence of fluorinated diols across experimental models?
Methodological Answer: Discrepancies may arise from matrix effects (e.g., soil vs. aqueous systems) or analytical method variability. For instance, silage studies showed propane-1,2-diol degradation correlated with lactic acid levels (r = -0.5763, p = 0.0078) but not acetic acid (p = 0.5891), highlighting context-dependent stability . Standardized protocols for abiotic factors (pH, temperature) and microbial consortia profiling (16S rRNA sequencing) are essential to resolve contradictions .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in fluorinated diol toxicity studies?
Methodological Answer: Non-linear regression models (e.g., Hill equation) are preferred for sigmoidal dose-response curves. For small datasets, Bayesian hierarchical models account for inter-study variability. Meta-analysis of 3-MCPD toxicity data (e.g., EFSA’s 1,235 samples) demonstrated log-transformed exposure assessments to handle skewed distributions . Fluorine’s bioaccumulation potential warrants time-series analysis using mixed-effects models .
Q. How can researchers optimize synthetic routes to minimize diastereomeric byproducts in fluorinated diols?
Methodological Answer: Computational tools (e.g., DFT calculations) predict transition-state energies for fluorine’s steric and electronic effects. Asymmetric catalysis (e.g., Sharpless dihydroxylation) with fluorinated ligands can enhance enantioselectivity. Reaction monitoring via in situ IR spectroscopy identifies intermediates prone to racemization. For example, epoxide ring-opening with HF-pyridine requires strict temperature control (-20°C) to suppress β-elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
